
2-Fluoroethyl(trimethyl)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroethyl(trimethyl)azanium is a quaternary ammonium compound with the molecular formula C5H14FN. This compound is characterized by the presence of a fluorine atom attached to an ethyl group, which is further bonded to a trimethylammonium group. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl(trimethyl)azanium typically involves the quaternization of trimethylamine with 2-fluoroethyl halides. The Menschutkin reaction is a common method used for this purpose. In this reaction, trimethylamine acts as a nucleophile and reacts with 2-fluoroethyl halides (such as 2-fluoroethyl bromide) under mild conditions to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in polar solvents like acetonitrile to ensure high yields and purity. The reaction mixture is typically heated to facilitate the quaternization process, and the product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoroethyl(trimethyl)azanium undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Elimination Reactions: Under strong basic conditions, the compound can undergo Hofmann elimination to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used to induce elimination reactions.
Major Products Formed
Substitution Reactions: Products include various substituted quaternary ammonium compounds.
Oxidation and Reduction: Products depend on the specific reagents used but can include alcohols or alkenes.
Elimination Reactions: The major product is typically an alkene.
Aplicaciones Científicas De Investigación
2-Fluoroethyl(trimethyl)azanium has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and disinfectants.
Mecanismo De Acción
The mechanism of action of 2-Fluoroethyl(trimethyl)azanium involves its interaction with cell membranes. The quaternary ammonium group interacts with the phospholipid bilayer, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium: Similar structure but lacks the fluorine atom.
2-Chloroethyl(trimethyl)azanium: Similar structure but with a chlorine atom instead of fluorine.
2-Bromoethyl(trimethyl)azanium: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-Fluoroethyl(trimethyl)azanium is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it more effective in certain applications, particularly in biological and medicinal research.
Propiedades
Número CAS |
44580-38-3 |
|---|---|
Fórmula molecular |
C5H13FN+ |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
2-fluoroethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H13FN/c1-7(2,3)5-4-6/h4-5H2,1-3H3/q+1 |
Clave InChI |
WOAGQHQTBSCFJV-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14651672.png)
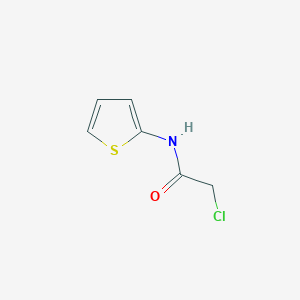
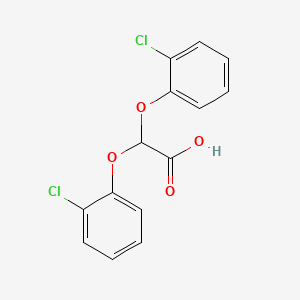

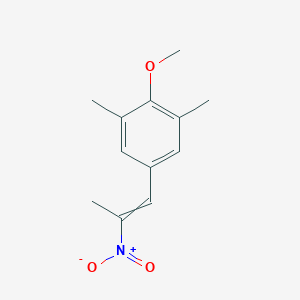
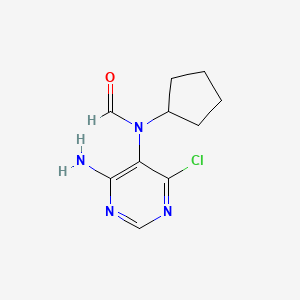
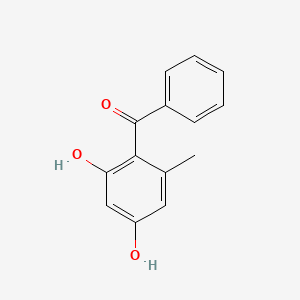
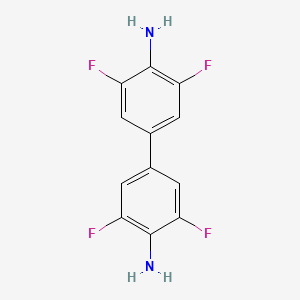
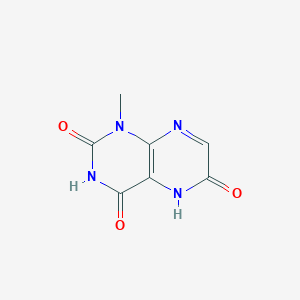
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)
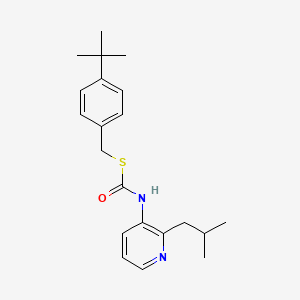


![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
